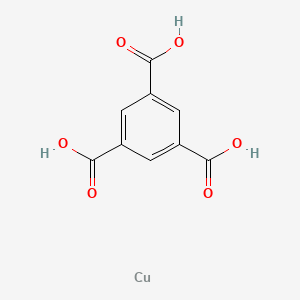

Copper Trimesic Acid

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H6CuO6 |

|---|---|

Molecular Weight |

273.69 g/mol |

IUPAC Name |

benzene-1,3,5-tricarboxylic acid;copper |

InChI |

InChI=1S/C9H6O6.Cu/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); |

InChI Key |

DHOBEDGRIOTEBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Cu] |

Related CAS |

51937-85-0 309721-49-1 |

Origin of Product |

United States |

Synthetic Methodologies for Copper Trimesic Acid Frameworks

Conventional Solution-Phase Approaches

Conventional synthesis methods for copper-trimesic acid frameworks are typically performed in solution and have been widely studied, providing a fundamental understanding of the coordination chemistry between copper ions and trimesic acid.

Solvothermal and Hydrothermal Synthesis Strategies

Solvothermal and hydrothermal methods are the most common approaches for synthesizing crystalline copper-trimesic acid MOFs. These techniques involve heating a mixture of a copper salt and 1,3,5-benzenetricarboxylic acid (H₃BTC) in a sealed vessel, with or without an organic solvent, at temperatures above the solvent's boiling point. The autogenous pressure created under these conditions facilitates the dissolution of precursors and the subsequent crystallization of the framework.

A typical solvothermal synthesis of HKUST-1 involves reacting Copper(II) nitrate (B79036) trihydrate with H₃BTC in a mixed solvent system, such as N,N-dimethylformamide (DMF), ethanol (B145695), and water. mdpi.comresearchgate.net For instance, a reaction carried out at 80°C for 12 hours under reflux conditions can yield the desired Cu-BTC structure. mdpi.com Another approach involves heating a mixture of copper(II) nitrate trihydrate and H₃BTC in a DMF/ethanol/water solvent at 120°C for 20 hours. aaqr.org In some variations, copper(II) acetate (B1210297) monohydrate is used as the copper source. nih.gov The use of a continuous-flow microreactor-assisted solvothermal system has been shown to produce Cu-BTC with a high BET surface area of over 1600 m²/g and a 97% yield in just 5 minutes. nih.govrsc.org Hydrothermal synthesis, which specifically uses water as the solvent, can also be employed, though often in combination with other solvents to ensure precursor solubility. For example, a reaction in a 50% aqueous ethanol solution at 180°C for one to two days has been reported to produce copper-trimesic acid frameworks, although this can sometimes lead to the reduction of Cu(II) to metallic copper. cmu.edu

Table 1: Solvothermal/Hydrothermal Synthesis Parameters for Copper-Trimesic Acid Frameworks

| Copper Source | Solvent System | Temperature (°C) | Time (h) | Key Findings | Reference |

|---|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | DMF/Ethanol/H₂O | 120 | 12 | Successful synthesis of Cu-BTC. | aaqr.org |

| Cu(NO₃)₂·3H₂O | DMF | 80 | 12 | Synthesis of Cu-BTC via reflux. | mdpi.com |

| Cu(CH₃COO)₂·H₂O | DMF/Ethanol/H₂O | Not specified | Not specified | Formation of Cu₃(BTC)₂·2DMF·2H₂O. | nih.gov |

| Cu(NO₃)₂·H₂O | 50% Aqueous Ethanol | 180 | 24-48 | Formation of product with some Cu metal. | cmu.edu |

| Cu(NO₃)₂·3H₂O | DMF/Ethanol/H₂O | Not specified (Microreactor) | 0.083 (5 mins) | High-rate synthesis with >1600 m²/g BET surface area. | rsc.org |

Room Temperature Precipitation and Slow Evaporation Techniques

To reduce the energy consumption associated with solvothermal methods, room temperature synthesis routes have been developed. These methods often rely on the careful selection of solvents and the use of modulators to control the reaction kinetics.

Room temperature precipitation can be achieved by directly mixing solutions of a copper salt and trimesic acid. For instance, high-quality Cu₃(BTC)₂ crystals can be obtained by mixing aqueous solutions of Cu(NO₃)₂ and the methylammonium (B1206745) salt of H₃BTC at room temperature. researchgate.net The morphology of the resulting crystals can be tuned by adjusting the reactant concentrations. researchgate.net Another approach involves the conversion of copper hydroxide (B78521) nanostrands into HKUST-1 membranes by immersion in a water-ethanol solution of H₃BTC at room temperature. rsc.org The use of modulators, such as acetic acid, in a room-temperature coordination modulation method can help maintain a uniform octahedral morphology of HKUST-1 crystals. mdpi.com An optimized process using this method involved a ligand-to-metal molar ratio of 0.4703 and a reaction time of 27.2 hours in a 5% v/v acetic acid solution. mdpi.comnih.gov

Slow evaporation is another gentle method for producing copper trimesinate. This technique involves dissolving the copper salt and trimesic acid in a suitable solvent mixture, such as DMF/ethanol/water, and allowing the solvent to evaporate slowly over time, leading to the gradual formation of crystals. nih.gov

Table 2: Room Temperature Synthesis of Copper-Trimesic Acid Frameworks

| Method | Copper Source | Solvent/Reagents | Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Precipitation | Cu(NO₃)₂ | Aqueous methylammonium salt of H₃BTC | Not specified | Formation of high-quality crystals; morphology control by concentration. | researchgate.net |

| Coordination Modulation | Cu(NO₃)₂·2.5H₂O | Aqueous acetic acid, Ethanol/water | 27.2 h | Optimum conditions for consistent octahedral morphology. | mdpi.comnih.gov |

| Slow Evaporation | Cu(CH₃CO₂)₂·H₂O | DMF/Ethanol/H₂O (1:1:1) | Not specified | Formation of Cu₃(BTC)₂·2DMF·2H₂O. | nih.gov |

| Conversion | Copper hydroxide nanostrands | H₃BTC in water-ethanol | Not specified | Formation of well-intergrown free-standing HKUST-1 membranes. | rsc.org |

Green Synthesis Routes Employing Aqueous Media

In an effort to develop more environmentally benign synthesis protocols, significant research has focused on using water as the primary solvent, minimizing or eliminating the need for toxic organic solvents like DMF.

Table 3: Green Synthesis of Copper-Trimesic Acid Frameworks

| Copper Source | Solvent System | Temperature | Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Not specified (varied) | Aqueous | Room Temperature | Varied | Scalable synthesis with high space-time yield (>2000 kg m⁻³ day⁻¹). | rsc.org |

| Cu(CH₃COO)₂·H₂O | Water with DMF (for H₃BTC) | Room Temperature | 3 h | Facile synthesis of Cu-BTC. | frontiersin.org |

| Not specified | Water | Room Temperature | Not specified | Formation of Cu₃(BTC)₂·2H₂O. | nih.gov |

Advanced and Scalable Synthesis Strategies

Beyond conventional methods, advanced synthesis strategies are being developed to improve reaction efficiency, scalability, and control over material properties.

Supercritical AntiSolvent (SAS) Techniques

The Supercritical Anti-Solvent (SAS) process is an advanced precipitation technique that utilizes supercritical fluids, typically carbon dioxide (scCO₂), to induce rapid supersaturation and precipitation of a solute from a solution. mdpi.com In a typical SAS process, a solution of the precursors (copper salt and trimesic acid dissolved in a suitable solvent) is sprayed into a chamber containing scCO₂. The high diffusivity of scCO₂ into the solvent causes a rapid expansion of the liquid phase and a dramatic decrease in its solvent power, leading to the precipitation of the solute as fine particles. mdpi.com

While specific, detailed reports on the synthesis of copper-trimesic acid frameworks using SAS are limited, the technique has been successfully applied to other copper compounds and MOFs. researchgate.net For example, copper-zinc acetate precursors have been produced via SAS precipitation by varying the water/ethanol ratio in the initial solution. researchgate.net The principles of SAS suggest it could be a viable method for producing copper-trimesic acid MOFs with controlled particle size and morphology. The process parameters, such as pressure, temperature, and precursor concentration, would be critical in determining the final product's characteristics, including crystallinity and porosity. mdpi.com Research on other MOFs has shown that the addition of scCO₂ can influence crystallinity, crystal size, and morphology, even if it doesn't always lead to hierarchical porosity. mdpi.comresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods for producing MOFs. nih.govresearchgate.net Microwave irradiation directly heats the reactants and solvent, leading to significantly shorter reaction times, faster crystallization kinetics, and often higher yields. researchgate.net

The application of microwave heating to the synthesis of copper-trimesic acid frameworks has been explored, demonstrating the potential to produce crystalline materials in a fraction of the time required for solvothermal methods. For example, a microwave-assisted ball-milling process has been used to synthesize MOFs from trimesic acid and copper(II) acetate, which improves reaction speed. rsc.org In other related syntheses, MOFs like HKUST-1 have been prepared under microwave irradiation in minutes, compared to hours or days for conventional methods. nih.gov The power of the microwave, reaction time, and precursor concentrations are key parameters that can be tuned to control the particle size and crystallinity of the final product.

Table 4: Microwave-Assisted Synthesis of Copper-Trimesic Acid and Related MOFs

| Framework | Precursors | Method | Time | Key Findings | Reference |

|---|---|---|---|---|---|

| MOF-1 (Cu-BTC) | H₃BTC, Cu(OAc)₂·H₂O | Microwave-assisted ball milling | Not specified | Improved reaction speed. | rsc.org |

| HKUST-1 | Not specified | Microwave-assisted | ~7 min | Rapid synthesis with 94% yield. | nih.gov |

| Lanthanide-Organic Framework | H8btp, Lanthanide cations | Microwave-assisted | Not specified | Short reaction times, fast kinetics, high yields. | researchgate.net |

Microdroplet-Based Spray Processes

Microdroplet-based spray processes represent a rapid and efficient method for the synthesis of metal-organic frameworks, including copper-trimesic acid (Cu-TMA). This technique leverages the unique chemical environment of microdroplets to accelerate reactions, often by orders of magnitude compared to bulk synthesis methods. researchgate.netrsc.org The process involves generating microdroplets of reaction mixtures, where the high surface-area-to-volume ratio and partially solvated state of reagents at the gas-solution interface facilitate extremely fast transformations. researchgate.netrsc.org

In a typical setup for Cu-TMA synthesis, solutions of the copper precursor and trimesic acid are sprayed to form microdroplets. acs.org The reaction occurs within milliseconds as the droplets travel through the air, allowing for a continuous and high-throughput production process. rsc.orgchemrxiv.org This method is not only fast but also offers the potential for green synthesis due to the reduced need for large volumes of solvents and the potential for reactions to proceed without added catalysts under ambient conditions. researchgate.netrsc.org

A study on the synthesis of mixed-linker MOFs, including Cu-TMA, using a microdroplet-based spray process demonstrated that this technique allows for the creation of frameworks with distinct morphologies, crystalline phases, and surface chemistries. acs.org The rapid nature of the process enables fine control over the material's properties by adjusting the precursor composition. acs.org This approach is particularly valuable for creating materials with tunable characteristics for specific applications, such as CO2 adsorption, where both preferential adsorption sites and kinetics can be modified. acs.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is an alternative, solvent-free or low-solvent ("green") method for producing copper-trimesic acid frameworks, commonly known as Cu-BTC or HKUST-1. researchgate.netmdpi.com This approach involves the direct grinding or milling of solid reactants, using mechanical energy to initiate chemical reactions. researchgate.net The process can be performed as neat grinding (NG), without any solvent, or as liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction. researchgate.netmdpi.com

The primary advantages of mechanochemical synthesis are its rapidity, high yields, and operation at room temperature and ambient pressure, which significantly reduces energy consumption and chemical waste compared to traditional solvothermal methods. researchgate.netmdpi.com For instance, gram-scale synthesis of copper-trimesic acid frameworks can be achieved in as little as one hour. rsc.org The reaction is induced by the friction and impact from milling balls, which generate high mechanical and thermal energy, activating the reactants without external heating. researchgate.net

Research has shown that mechanochemically synthesized Cu-BTC can achieve a very high Brunauer-Emmett-Teller (BET) surface area, with reported values reaching up to 2011 m²/g, the highest known for this synthesis technique. researchgate.net The purification method following synthesis is crucial to preserving this high surface area. researchgate.net

| Synthesis Method | Key Features | Reported BET Surface Area | Reference |

| Neat Grinding (NG) | Solvent-free; solid reactants are milled together. | High, dependent on purification. | researchgate.net |

| Liquid-Assisted Grinding (LAG) | A small amount of solvent is added to the solid reactants during milling. | Can be optimized; up to 2011 m²/g. | researchgate.net |

| Mixed-Metal Synthesis | Mechanochemical co-milling of copper and other metal precursors (e.g., ruthenium) with the linker. | N/A (focus on catalytic properties). | rsc.org |

This table summarizes different mechanochemical approaches for copper-trimesic acid synthesis based on available research.

Control Over Morphology and Nanoscale Dimensions

Surfactant-Assisted Synthesis for Nanoparticle Formation

Surfactants play a crucial role in controlling the size, shape, and stability of copper-based nanoparticles during synthesis. researchgate.netasianpubs.org By adding surfactants to the reaction medium, it is possible to direct the nucleation and growth of nanoparticles, preventing their aggregation and controlling their final morphology. up.ac.za Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles that act as nanoreactors, while non-ionic surfactants such as Tween-80 and Triton X-100 have also been used effectively. researchgate.netasianpubs.org

In a typical process, the surfactant molecules form a protective layer on the surface of the newly formed nanoparticles. up.ac.za This layer prevents the particles from fusing together due to collisions, a process known as Ostwald ripening. researchgate.netup.ac.za The concentration of the surfactant can be fine-tuned to control the shape of the nanomaterials; for example, copper nanorods can be synthesized by carefully regulating the surfactant concentration. researchgate.net Other modifiers, like polyvinylpyrrolidone (B124986) (PVP), have been used to produce highly uniform and monodispersed cuprous oxide nanoparticles with specific octahedral shapes. sciepub.com The use of surfactants is a simple and low-cost method to produce copper nanomaterials with sizes often less than 30 nm. asianpubs.org

Templated Growth Approaches (e.g., Soft Templating, Anisotropic Surface-Driven Assembly)

Templated growth is a sophisticated strategy to control the architecture of copper-trimesic acid frameworks with high precision. This method utilizes a pre-existing structure (the template) to guide the formation of the MOF.

Soft Templating: This approach uses self-assembling molecules, typically surfactants, to create a dynamic template. Surfactants in solution can form structures like micelles or liquid crystals, which then direct the crystallization of the MOF around them. For instance, the self-assembly of surfactants like copper dodecyl sulphate can create nanostructures that serve as a template for the growth of copper oxide nanocrystals. up.ac.za After the framework is formed, the template is removed, usually by washing or calcination, leaving behind a porous structure that is a negative replica of the template.

Anisotropic Surface-Driven Assembly: In this method, a solid substrate with specific surface properties is used to direct the growth of the MOF in a particular orientation. The interaction between the growing MOF crystals and the substrate surface dictates the final morphology. For example, crystalline particles of copper oxide have been incorporated into surfactant-templated mesoporous silica (B1680970) (SBA-15) materials. researchgate.net The mesopore channels of the silica act as a hard template, confining the growth of the copper species and resulting in the formation of nanoparticles within these channels. researchgate.net This approach allows for the creation of composite materials with highly ordered and accessible active sites.

Influence of Reaction Parameters on Particle Size and Shape Control

The final size and shape of copper-trimesic acid crystals are highly sensitive to various reaction parameters, including the choice of solvent, synthesis temperature, and reactant concentration. researchgate.netnih.gov The morphology of the crystals can be intentionally manipulated by adjusting these conditions.

For example, the solvent used during synthesis has a profound impact. When synthesized in deionized water at room temperature, copper-trimesic acid MOFs form distinct structures, while synthesis in ethanol at 70°C produces different morphologies and can lead to higher porosity. researchgate.net Similarly, different synthesis routes lead to varied crystal shapes. Slow evaporation methods using a solvent mixture can result in smaller, pyramidal crystals. nih.gov A "green" synthesis using only water as a solvent can also produce pyramidal crystals, though they may be less structured than those from solvothermal methods. nih.gov The anions present in the copper precursor salt also play a role, influencing the diffusion of copper and thereby affecting the final crystallite dimensions within the resulting material. ucsd.edu

| Parameter | Condition 1 | Resulting Morphology (Condition 1) | Condition 2 | Resulting Morphology (Condition 2) | Reference |

| Solvent | Deionized Water | Distinct particle structures | Ethanol | Different morphologies, potentially higher porosity | researchgate.net |

| Synthesis Method | Slow Evaporation (DMF/EtOH/H₂O) | Small, pyramidal crystals | Green Synthesis (Water) | Less structured, pyramidal crystals | nih.gov |

| Precursor Anion | Varies (e.g., Cl⁻, NO₃⁻, SO₄²⁻) | Affects Cu diffusion and crystallite size | Varies | Affects Cu diffusion and crystallite size | ucsd.edu |

This table illustrates how key reaction parameters influence the morphology of copper-trimesic acid frameworks.

Impact of Precursor Selection and Reaction Conditions on Framework Formation

The selection of precursors—specifically the copper salt and the solvent—along with the reaction conditions, are fundamental factors that dictate the final properties of the copper-trimesic acid framework, including its porosity, yield, and even its color. researchgate.netfgcu.edu

The anion of the copper salt (e.g., nitrate, sulfate, chloride, acetate) directly influences the formation of the MOF network. researchgate.net Studies have shown that using different copper salts under otherwise identical conditions results in frameworks with significantly different characteristics. For instance, in an ethanol medium, copper(II) nitrate was found to produce a Cu-TMA MOF with a BET surface area of approximately 850 m²/g, while other salts yielded materials with different porosities. fgcu.edu The solvent itself is another critical variable. Frameworks prepared in ethanol at its boiling point generally exhibit different properties compared to those prepared in deionized water at room temperature. researchgate.netfgcu.edu The molar ratio of the metal ion to the trimesic acid linker can also vary depending on the precursor and solvent combination, typically ranging from 1.5 to 2. fgcu.edu

| Copper Salt Precursor | Solvent | Temperature | BET Surface Area (m²/g) | Gravimetric Yield (%) | Reference |

| Cu(CH₃COO)₂ | DI Water | Room Temp. | 31.85 | 86.2 | researchgate.net |

| Cu(NO₃)₂ | DI Water | Room Temp. | 2.56 | 91.5 | researchgate.net |

| CuSO₄ | DI Water | Room Temp. | 1.95 | 89.9 | researchgate.net |

| CuCl₂ | DI Water | Room Temp. | 1.83 | 90.7 | researchgate.net |

| Cu(CH₃COO)₂ | Ethanol | 70 °C | 6.78 | 85.1 | researchgate.net |

| Cu(NO₃)₂ | Ethanol | 70 °C | ~850 | 92.4 | researchgate.netfgcu.edu |

| CuSO₄ | Ethanol | 70 °C | 2.50 | 90.8 | researchgate.net |

This interactive data table summarizes the effects of different copper salts and solvents on the properties of the resulting copper-trimesic acid MOF, based on published research. researchgate.netfgcu.edu

Structural Elucidation and Advanced Characterization of Copper Trimesic Acid Frameworks

Diffraction-Based Structural Analysis

Diffraction techniques are fundamental in determining the crystalline structure of materials by analyzing the scattering pattern of a beam of radiation.

Single-Crystal and Powder X-ray Diffraction (XRD) for Unit Cell and Network Determination

X-ray diffraction (XRD) is the principal technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays strikes a crystal and diffracts into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Single-Crystal X-ray Diffraction (SCXRD) : For copper-trimesic acid, SCXRD provides the most reliable data for elucidating its three-dimensional atomic arrangement. rsc.org This technique requires a suitable single crystal in terms of both size and quality. rsc.org A study involving a surfactant-assisted method successfully synthesized large single crystals of a copper-trimesic acid framework, with the chemical formula Cu(BTC)₃·H₂O, allowing for detailed structural analysis. rsc.org In another instance, in-situ SCXRD was used to study the physisorption and chemisorption of sulfur dioxide within the framework, revealing that at 2 bar and 300 K, 22 SO₂ molecules could be modeled within the unit cell. acs.org The framework of Cu-BTC is composed of dimeric copper paddle-wheel structural building blocks. nih.gov

Powder X-ray Diffraction (PXRD) : When single crystals of sufficient quality are not available, powder X-ray diffraction (PXRD) is an essential alternative for structural elucidation. rsc.org In PXRD, the sample is a powder composed of many small crystallites, resulting in a diffraction pattern characterized by a series of peaks at different 2θ angles. For Cu-BTC, PXRD is routinely used to confirm the crystalline structure and phase purity. researchgate.netresearchgate.net The characteristic diffraction peaks for Cu-BTC are often observed at specific 2θ values, such as 6.6°, 9.4°, 11.5°, 13.3°, 17.4°, and 18.9°. researchgate.net The positions and intensities of these peaks are compared to standard patterns or simulated data to verify the synthesis of the correct crystalline phase. youtube.comresearchgate.net For instance, the main crystalline peaks for a synthesized Cu-MOF were reported at 17.3° and 24.2°. researchgate.net Comprehensive XRD analyses have been conducted to assess phase transitions and crystallite size variations in Cu-BTC under different calcination conditions, showing notable phase evolution influenced by both temperature and heating rate. rsc.org

Table 1: Characteristic Powder X-ray Diffraction Peaks for Copper-Trimesic Acid (Cu-BTC).

| Reported 2θ Angles (°) | Reference |

|---|---|

| 6.6, 9.4, 11.5, 13.3, 17.4, 18.9, 25.7, 29.1 | researchgate.net |

| 14.7, 24.3 | researchgate.netresearchgate.net |

| 17.3, 24.2 | researchgate.net |

Low-Energy Electron Diffraction for Surface Orientation Studies

Low-Energy Electron Diffraction (LEED) is a highly surface-sensitive technique used to determine the surface structure of single-crystalline materials. cadence.com The method involves directing a beam of low-energy electrons (typically 20-200 eV) at a sample and observing the diffraction pattern of the back-scattered electrons. bhu.ac.inlibretexts.org Because the electrons have wavelengths comparable to interatomic spacing, they are effectively diffracted by the surface atoms. cadence.com

For materials like copper-trimesic acid, LEED can provide qualitative information about the symmetry, and rotational alignment of the surface unit cell. bhu.ac.in While specific LEED studies focusing solely on copper-trimesic acid are not extensively detailed in the provided context, the technique is applicable for studying the orientation of the MOF thin films grown on single-crystal substrates. For example, a LEED study on a clean Cu(111) surface, a component of some copper-based MOFs, inferred a top-layer spacing contraction of (0.7 ± 0.5)% relative to the bulk layer spacing. aps.org This level of detail demonstrates the power of LEED in characterizing surface structures, which is crucial for understanding the interface between the MOF and its environment. The observation of a LEED pattern confirms the presence of a well-ordered surface. mpg.de

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction between matter and electromagnetic radiation. Different spectroscopic techniques provide complementary information about the chemical composition and structure of materials.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FTIR and Raman are invaluable for identifying the functional groups present in a molecule. researchgate.netnih.govresearchgate.net

FTIR Spectroscopy : This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. In the context of copper-trimesic acid, FTIR spectra confirm the coordination of the trimesic acid linker to the copper ions. Key characteristic bands include the C-O-Cu bond vibrations around 728 cm⁻¹ and the asymmetric and symmetric stretching vibrations of the carboxylate groups (O-C-O) at approximately 1368 cm⁻¹ and 1640 cm⁻¹, respectively. acs.org The peak at 1448 cm⁻¹ is assigned to aromatic C=C stretching. acs.org The absence or significant shift of the carboxylic acid C=O peak (around 1730 cm⁻¹) from the free trimesic acid indicates successful deprotonation and coordination to the copper centers. researchgate.net

Raman Spectroscopy : This technique is based on the inelastic scattering of monochromatic light, usually from a laser. It provides information on molecular vibrations and is complementary to FTIR. nih.gov For Cu-BTC, Raman shifts below 600 cm⁻¹ are often associated with Cu-O stretching vibrations. researchgate.netrsc.org For instance, bands observed at 175 cm⁻¹ and 500 cm⁻¹ have been assigned to Cu-O stretching. researchgate.net Other significant peaks include the C=C vibrational band in the benzene (B151609) ring (e.g., at 1009 cm⁻¹ and 1613 cm⁻¹) and the vibrations of the carboxylate functional groups (e.g., at 1457 cm⁻¹). researchgate.net

Table 2: Key Vibrational Frequencies for Copper-Trimesic Acid (Cu-BTC) from FTIR and Raman Spectroscopy.

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Cu-O Stretching | 728, 729, 489 | 175, 500 | researchgate.netacs.orgresearchgate.net |

| COO⁻ Asymmetric Stretching | 1552, 1631 | 1548 | researchgate.netacs.orgresearchgate.net |

| COO⁻ Symmetric Stretching | 1368, 1382 | 1456, 1457 | researchgate.netacs.orgresearchgate.net |

| Aromatic C=C Stretching | 1448 | 1009, 1613 | acs.orgresearchgate.net |

Two-Dimensional Correlation Spectroscopy (2D-COS) for Surface Chemistry Analysis

Two-Dimensional Correlation Spectroscopy (2D-COS) is an advanced analytical technique that enhances the interpretation of spectral data by examining how spectral changes at one frequency are interconnected with changes at other frequencies under an external perturbation (like temperature, pressure, or concentration). spectroscopyonline.comnih.govnist.gov This method generates synchronous and asynchronous correlation maps that can reveal subtle details about molecular interactions and reaction sequences. researchgate.net

In the study of copper-trimesic acid, 2D-COS has been applied to analyze the adsorption of guest molecules. For example, when studying the interaction of CO₂ with Cu-BTC, 2D-COS can distinguish between different populations of guest molecules that interact with various chemical environments within the MOF's porous structure. nih.gov This allows for the identification of specific adsorption sites, such as the Cu²⁺ metal centers and different regions within the framework's cages. nih.gov The technique can improve spectral resolution and amplify differences that are not easily discernible in one-dimensional spectra. researchgate.net

Atomic Absorption Spectroscopy (AAS) for Metal Content Quantification

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the concentration of a specific metal element in a sample. scribd.com The method is based on the principle that atoms absorb light at specific wavelengths characteristic of the element. nemi.gov

To quantify the copper content in copper-trimesic acid frameworks, the MOF sample is first digested, typically using a strong acid like concentrated HCl, to dissolve the framework and release the metal ions into solution. fgcu.edu The resulting solution is then analyzed by AAS. The instrument is calibrated using standard solutions of known copper concentrations. scribd.com By measuring the absorbance of the sample solution at a specific wavelength for copper (typically 324.7 nm), the concentration of copper can be accurately determined. oiv.int This analysis is crucial for verifying the stoichiometry of the synthesized MOF. For instance, AAS measurements have been used to determine that the mole ratio of Cu(II) to trimesic acid in synthesized MOFs can vary between 1.5 and 2, depending on the synthesis conditions. fgcu.edu

Table 3: AAS Parameters for Copper Quantification.

| Parameter | Value | Reference |

|---|---|---|

| Wavelength | 324.7 nm | oiv.int |

| Flame | Air-acetylene | nemi.govoiv.int |

| Slit Width | 0.5 nm | oiv.int |

| Sample Preparation | Dissolution in concentrated acid | fgcu.edu |

Microscopic and Morphological Investigations

The microscopic and morphological characteristics of copper-trimesic acid frameworks, commonly known as Cu-BTC or HKUST-1, are pivotal in understanding their synthesis-structure-property relationships. A suite of advanced microscopy techniques is employed to elucidate features from the macroscopic crystal architecture down to the atomic scale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Architecture

Scanning Electron Microscopy (SEM) is a fundamental technique used to analyze the surface topology and morphology of copper-trimesic acid materials at the micro- and nanoscale. mdpi.com This method provides high-resolution visual data on the size, shape, and surface texture of the framework's crystals. minarjournal.com Investigations using SEM reveal critical details about the particle architecture, such as the well-defined octahedral shape characteristic of Cu-BTC crystals.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM, allowing for the detailed visualization of the interior nanostructure of copper-trimesic acid frameworks. nih.gov TEM works by transmitting a beam of electrons through an ultra-thin specimen, providing a projection image of the internal structure. nih.gov This is crucial for confirming the crystalline nature of the material and for identifying the presence of any defects within the crystal lattice.

High-resolution TEM (HRTEM) can visualize the atomic arrangement of the structure, revealing whether the material consists of single crystals or polycrystalline domains. researchgate.netnih.gov For copper-based nanoparticles, TEM analysis has been used to observe core-shell structures and the coalescence of smaller nanoparticles into larger structures, methodologies that are directly applicable to studying the formation and potential encapsulation within Cu-BTC. researchgate.netresearchgate.net Furthermore, environmental scanning transmission electron microscopy (ESTEM) allows for the in-situ observation of dynamic processes, such as the oxidation and reduction of copper nanoparticles, providing unique insights into the material's behavior under different conditions. arxiv.org This capability is invaluable for studying the stability and reactivity of the copper nodes within the trimesic acid framework.

Scanning Tunneling Microscopy (STM) for Surface Adsorbate Configuration

Scanning Tunneling Microscopy (STM) is a powerful tool for surface science that provides topographic images of surfaces at the atomic level. aps.org It is particularly useful for investigating the arrangement of molecules adsorbed on the surface of conductive materials. researchgate.net In the context of copper-trimesic acid, STM can be employed to study the crystallographic structure of the framework's surface and to understand the interaction and configuration of adsorbed molecules (adsorbates) at the active copper sites. uni-hamburg.demdpi.com

STM experiments can identify different adsorption orientations and metastable configurations of molecules on copper surfaces. uni-hamburg.de By imaging the surface with atomic resolution, it is possible to distinguish between different atomic species and identify surface defects like vacancies, which are often the active sites for chemical reactions. aps.org Studies on trimesic acid, a primary building block of the framework, on various substrates have demonstrated how STM can reveal the self-assembled patterns, such as honeycomb or flower motifs, that are foundational to the final MOF structure. researchgate.net This technique provides fundamental insights into the molecule-substrate interactions that govern the growth and surface properties of the framework. uni-hamburg.de

Atomic Force Microscopy (AFM) for Molecular and Chemical Mapping at Surfaces

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that measures the force between a sharp probe and the sample surface to generate an image. aps.org Unlike STM, AFM does not require a conducting sample, making it broadly applicable to various materials, including metal-organic frameworks. aps.org When used in its non-contact mode (nc-AFM) with a functionalized tip (e.g., with a CO molecule), it can achieve submolecular resolution, enabling the detailed structural elucidation of individual molecules on a surface. rsc.orgnih.gov

AFM is used to probe the structure and manipulate materials at the nanoscale. tamu.edu For copper-trimesic acid, AFM can provide detailed chemical maps of the surface, revealing how nonplanar organic molecules are oriented and potentially distorted upon adsorption on the copper-based framework. aps.org The technique can resolve bond-order relations and map the electric charge distribution within the molecules. nih.gov Dynamic force microscopy, a form of AFM, has been used to obtain atomic resolution images of copper surfaces and measure the short-range chemical forces between the tip and the sample, providing data on adhesive interactions at the molecular level. aps.org This level of detail is critical for understanding the surface chemistry and host-guest interactions that define the functionality of copper-trimesic acid frameworks.

Porosity and Surface Area Characterization Methodologies

The defining characteristic of copper-trimesic acid frameworks is their high intrinsic porosity, which is directly related to their performance in applications such as gas storage and catalysis. Quantifying the specific surface area and pore volume is therefore essential.

Brunauer-Emmett-Teller (BET) and t-plot Methods for Specific Surface Area and Pore Volume Determination

The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of porous materials. researchgate.netmeasurlabs.com The analysis is based on the physical adsorption of an inert gas, typically nitrogen, onto the material's surface at cryogenic temperature (77 K). researchgate.net By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated. youtube.com From this isotherm, the amount of gas required to form a monolayer on the surface is calculated, which is then used to determine the total specific surface area (SBET), expressed in m²/g. measurlabs.comyoutube.com

While the BET method provides the total surface area, the t-plot method is used to differentiate the microporous surface area from the external (meso- and macroporous) surface area. researchgate.netresearchgate.net This method analyzes the thickness of the adsorbed nitrogen layer as a function of relative pressure. The analysis yields key parameters including the micropore volume (Vmicro), total pore volume (Vp), and the external surface area (Sext). researchgate.net Together, the BET and t-plot methods provide a comprehensive characterization of the porous structure of copper-trimesic acid frameworks. researchgate.netresearchgate.net

Table 1: Representative Porosity and Surface Area Data for a Porous Material This table illustrates the typical parameters obtained from BET and t-plot analyses as described in the literature. researchgate.net

| Parameter | Description | Value | Unit |

| SBET | Specific Surface Area from BET | 1500 | m²/g |

| Sext | Exterior Surface Area from t-plot | 150 | m²/g |

| Smic-area | Micropore Area from t-plot | 1350 | m²/g |

| Vp | Total Pore Volume | 0.75 | cm³/g |

| Vt-plot | Micropore Volume from t-plot | 0.60 | cm³/g |

| Dp | Average Pore Diameter | 2.0 | nm |

Pore Size Distribution Analysis

The porosity of copper-trimesic acid frameworks, most notably HKUST-1 (also known as Cu-BTC), is a defining characteristic that underpins its utility in gas storage and separation applications. The analysis of its pore size distribution reveals a complex and highly regular porous network. This network is typically characterized by a combination of main channels and side pockets, creating a hierarchical pore structure.

Grand canonical Monte Carlo (GCMC) simulations, in conjunction with experimental high-resolution argon adsorption, have been employed to elucidate the intricate pore network of Cu-BTC. rutgers.eduresearchwithrutgers.com These studies reveal a structure with simple cubic symmetry, consisting of main channels with a square cross-section of approximately 0.9 nm in diameter. rutgers.eduresearchwithrutgers.com Connected to these main channels are tetrahedral side pockets with a diameter of about 0.5 nm. rutgers.eduresearchwithrutgers.com Access to these side pockets is through triangular windows measuring roughly 0.35 nm in diameter. rutgers.eduresearchwithrutgers.com This hierarchical arrangement of pores with different dimensions is crucial for the material's selective adsorption properties.

Nitrogen physisorption measurements are a standard technique for characterizing the porosity of these materials. The resulting isotherms for Cu-BTC samples often exhibit a type IV classification, which is indicative of mesoporous materials, although the primary porosity is in the micropore range. rsc.org The presence of a hysteresis loop, particularly of the H4 type, suggests a homogeneous pore size distribution. rsc.org

The specific values for surface area and pore parameters can vary depending on the synthesis method and activation conditions. For instance, reports in the literature show Brunauer-Emmett-Teller (BET) surface areas for Cu-BTC ranging from approximately 700 to over 1900 m²/g. acs.org The integration of Cu-BTC with other materials, such as graphene oxide (GO), can further modify the pore structure. In one study, a Cu-BTC/GO hybrid exhibited an average micropore size of 0.667 nm, slightly larger than the 0.642 nm of the parent Cu-BTC. acs.org This hybridization also led to an increase in micropore volume from 0.343 cm³/g to 0.4 cm³/g. acs.org

The table below summarizes representative pore characteristics of copper-trimesic acid frameworks from various research findings.

| Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) | Micropore Volume (cm³/g) |

| Cu-BTC researchgate.net | 945 | 0.404 | - | - |

| Cu-BTC plos.org | 768.39 | 1.28 | - | - |

| Cu-BTC acs.org | - | 0.393 | 1.773 | 0.343 |

| Cu-BTC/GO Hybrid acs.org | - | 0.431 | 1.706 | 0.400 |

| Cu-BTC rutgers.edu | ~1500 | 0.37 | 0.9 (main channel), 0.5 (side pocket) | 0.34 |

| Cu₃(BTC)₂ researchgate.net | 838 | - | 0.6375 | - |

This table presents a selection of reported values and illustrates the typical range of porosity parameters for copper-trimesic acid frameworks. Actual values can vary based on synthesis and processing.

Thermal Behavior and Structural Integrity Assessment

The thermal stability of copper-trimesic acid frameworks is a critical parameter for their practical application, as many processes such as gas purification and catalysis occur at elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used to assess this stability, revealing distinct stages of weight loss that correspond to specific structural changes.

Generally, the thermal decomposition of Cu-BTC (HKUST-1) occurs in three main stages when heated under an inert atmosphere like nitrogen. rsc.orgaaqr.org

Stage I: Removal of Guest Molecules. The initial weight loss, typically occurring below 130°C, is attributed to the desorption of physically adsorbed guest molecules, such as water and residual solvents (e.g., ethanol (B145695), N,N-dimethylformamide) from the pores. acs.orgaaqr.org For instance, a weight loss of about 19.5% between 50°C and 110°C has been reported due to moisture loss. rsc.org In another study, as-synthesized Cu-BTC lost approximately 27% of its weight by the time it reached 125°C, a loss correlated with its high surface area and pore volume. acs.orgresearchgate.net

Stage II: Removal of Coordinated Solvent. A second, more gradual weight loss is observed in the temperature range of approximately 110°C to 290°C. rsc.orgaaqr.org This step corresponds to the removal of solvent molecules (often water) that are directly coordinated to the copper centers in the paddle-wheel units. rsc.orgacs.org A weight loss of around 6% in this region has been associated with the loss of two coordinated water molecules. rsc.org The framework generally maintains its structural integrity throughout this stage, although a color change may be observed, indicating a change in the copper coordination environment. rsc.orgacs.org

Stage III: Framework Decomposition. The final and most significant weight loss begins at temperatures around 290°C to 310°C. rsc.orgaaqr.orgnih.gov This steep decline in mass signifies the collapse of the metal-organic framework structure, involving the decomposition of the trimesic acid organic linker. rsc.orgmdpi.com The material is generally considered to be thermally stable up to this point. rsc.orgaaqr.org Beyond this temperature, the remaining material is primarily composed of copper oxides. nih.gov

The following table outlines the typical thermal decomposition stages for Cu-BTC as determined by TGA.

| Temperature Range | Event | Approximate Weight Loss | Structural State |

| 50°C – 130°C | Desorption of guest solvent/water molecules from pores rsc.orgacs.orgaaqr.org | 15% - 35% rsc.orgaaqr.orgresearchgate.net | Pores are evacuated, framework intact |

| 130°C – 290°C | Removal of water molecules coordinated to Cu(II) centers rsc.orgaaqr.org | ~6% rsc.org | Framework stable, change in Cu coordination rsc.org |

| > 290°C | Decomposition of the organic linker and framework collapse rsc.orgaaqr.orgnih.gov | >30% | Structure decomposes to copper oxides nih.gov |

Adsorption Phenomena and Separations Using Copper Trimesic Acid Materials

Gas Adsorption and Storage Mechanisms

Copper trimesic acid's porous structure, featuring high surface area and accessible metal sites, makes it an exceptional candidate for the adsorption and storage of various gases. The mechanisms governing these processes are multifaceted, involving a combination of physisorption and, in some cases, chemisorption, dictated by the specific interactions between the gas molecules and the framework.

Methane (B114726) (CH4) Storage Capacity and Underlying Mechanisms

This compound has been identified as a benchmark material for methane storage, a critical technology for advancing natural gas as a vehicular fuel. acs.orgresearchgate.net Its performance stems from a high storage capacity at moderate pressures. acs.org At room temperature (298 K) and 3.5 MPa, Cu-BTC pellets have demonstrated a gravimetric methane adsorption amount of 161 cm³·g⁻¹ and a volumetric adsorption amount of 110 V/V. xdhg.com.cn The usable methane capacity under these conditions is reported to be 145 cm³·g⁻¹. xdhg.com.cn Some studies have reported total methane capacities as high as 227 cm³/cm³ at 35 bar. acs.org

The primary mechanism for methane storage in Cu-BTC is physisorption, driven by van der Waals forces between the methane molecules and the internal surface of the MOF. acs.org A key feature of Cu-BTC is the presence of open copper (II) metal sites, which are exposed upon removal of coordinated water molecules during activation. acs.orgresearchgate.net These coordinatively unsaturated sites (CUS) act as primary adsorption sites, exhibiting a strong affinity for methane molecules. acs.orgresearchgate.net In situ neutron diffraction studies have confirmed that methane molecules preferentially adsorb at these open metal sites. researchgate.neted.ac.uk As the pressure increases, methane molecules begin to fill the different pores within the framework in a sequential manner. researchgate.net The structure of Cu-BTC contains two types of pores: larger pores with a diameter of approximately 0.9 nm and smaller tetrahedral side pockets of about 0.5 nm. researchgate.net This bimodal pore size distribution is advantageous for high adsorption capacity. researchgate.net The initial adsorption occurs at the open metal sites, followed by the filling of the smaller pores and then the larger pores. researchgate.net The interaction between methane and the Cu(II) sites is crucial, and modifications to these sites, such as metal substitution, can significantly impact storage capacity. acs.org

Methane (CH₄) Storage Capacity of this compound (Cu-BTC)

| Condition | Gravimetric Adsorption | Volumetric Adsorption | Usable Capacity | Reference |

|---|---|---|---|---|

| 298 K, 3.5 MPa | 161 cm³·g⁻¹ | 110 V/V | 145 cm³·g⁻¹ | xdhg.com.cn |

| 35 bar | - | 227 cm³/cm³ | ~150 cm³/cm³ | acs.org |

Carbon Dioxide (CO2) Adsorption Performance and Selectivity Studies

This compound exhibits exceptional performance in the adsorption of carbon dioxide, making it a promising material for CO2 capture from flue gas and other industrial emissions. sjtu.edu.cnosti.gov Its high CO2 capacity, particularly at low pressures, ranks it among the top-performing materials for this application. sjtu.edu.cn The CO2 adsorption capacity of Cu-BTC can reach approximately 69 mL/g (which translates to about 3.08 mmol/g) at 22°C and near atmospheric pressure. sjtu.edu.cn Other studies have reported even higher capacities, with some activated forms of Cu-BTC showing CO2 adsorption up to 6.95 mmol/g at 25°C and 132 kPa. researchgate.net

The mechanism of CO2 adsorption in Cu-BTC is primarily physisorption, with a significant contribution from the electrostatic interaction between the quadrupole moment of the CO2 molecule and the open copper (II) sites within the framework. nih.gov This interaction is stronger than that with other gases like nitrogen (N2) or methane (CH4), leading to high selectivity. sjtu.edu.cnacs.org Cu-BTC has a reported CO2/CH4 selectivity of approximately 8. acs.org The presence of moisture can, in some cases, enhance CO2 capacity, which is a potential advantage for applications involving humid flue gas streams. sjtu.edu.cn However, the structural stability of Cu-BTC in the presence of moisture and other flue gas components like SO2 and NO needs to be considered for industrial applications. sjtu.edu.cnosti.gov

Carbon Dioxide (CO₂) Adsorption Capacity of this compound (Cu-BTC)

| Adsorbent | Temperature (°C) | Pressure | Adsorption Capacity | Reference |

|---|---|---|---|---|

| Cu-BTC | 22 | ~1 atm | 69 mL/g (~3.08 mmol/g) | sjtu.edu.cn |

| Activated Cu-BTC | 25 | 132 kPa | 6.95 mmol/g | researchgate.net |

| Mg/[email protected] | 25 | 100 kPa | 3.63 mmol/g | researchgate.net |

| Cu-BTC (solvent-free synthesis) | Not specified | Not specified | 1.7 mmol/g | aaqr.org |

Hydrogen (H2) Storage Characteristics

This compound is also a notable material for hydrogen storage, particularly at cryogenic temperatures. researchgate.netrsc.org The hydrogen storage capacity of Cu-BTC is influenced by its high surface area and the presence of bimodal pores. researchgate.net At 77 K and 1 bar, Cu-BTC has been reported to have a hydrogen uptake of 2.18 wt%. researchgate.net Other studies have reported values around 1.02 wt% under similar low-pressure conditions at 77 K. acs.org At ambient temperature (298 K), the storage capacity is significantly lower, with values around 0.7 wt% at 45 bar. rsc.orgrsc.org

The mechanism of hydrogen storage in Cu-BTC is predominantly physisorption, where H2 molecules are adsorbed onto the surfaces of the micropores. researchgate.netrsc.org The open copper sites also play a role in enhancing the adsorption energy. acs.org The bimodal pore size distribution, with smaller side pockets, is believed to be favorable for high adsorption capacity. researchgate.net The isosteric heat of adsorption, a measure of the interaction strength, has been observed to decrease with increasing surface coverage, which is typical for physisorption on heterogeneous surfaces. rsc.orgrsc.org Some studies have suggested that the adsorption process may involve a combination of physisorption and chemisorption, as indicated by kinetic models. rsc.orgrsc.org

Hydrogen (H₂) Storage Capacity of this compound (Cu-BTC) and its Composites

| Adsorbent | Temperature | Pressure | Storage Capacity (wt%) | Reference |

|---|---|---|---|---|

| Cu-BTC | 77 K | 1 bar | 2.18 | researchgate.net |

| Cu-BTC | 77 K | Low pressure | 1.02 | acs.org |

| Ni-Cu-BTC | 77 K | Low pressure | 1.6 | acs.org |

| Zn-Cu-BTC | 77 K | Low pressure | 1.63 | acs.org |

| Fe-Cu-BTC | 77 K | Low pressure | 1.63 | acs.org |

| Co-Cu-BTC | 77 K | Low pressure | 1.12 | acs.org |

| Cu-BTC | 298 K | 45 bar | 0.7 | rsc.orgrsc.org |

| Cu-BTC/Pt-carbon | 298 K | 20 bar | 0.61 | acs.org |

| Cu-BTC/GO (1 wt%) | 298 K | 1 bar | ~60% increase vs. pure Cu-BTC | acs.org |

Adsorption of Acidic Toxic Gases (e.g., H2S, NO2) and Associated Mechanistic Pathways

This compound demonstrates efficacy in capturing acidic toxic gases like hydrogen sulfide (B99878) (H2S) and nitrogen dioxide (NO2), which are significant environmental pollutants.

For hydrogen sulfide (H2S) , Cu-BTC exhibits a high uptake capacity, with some modified forms showing an adsorption capacity of 4.3 mmol g⁻¹ at 298 K and very low H2S pressure (0.0005 bar). nih.gov The mechanism of H2S adsorption is complex and involves more than simple physisorption. It is initiated by the dissociation of H2S molecules into sulfide ions (S²⁻). nih.gov These sulfide ions then bind strongly to the copper sites within the framework. nih.gov The process can be described as a reactive adsorption where the H2S is mineralized to sulfide, elemental sulfur, and sulfates. nih.gov This transformation is facilitated by a redox cycle involving the Cu⁺/Cu²⁺ sites in the presence of adsorbed water and oxygen. nih.gov

Regarding nitrogen dioxide (NO2) , while detailed mechanistic pathways specific to Cu-BTC are less extensively reported, the adsorption of the related molecule nitric oxide (NO) provides insights. Cu-BTC can adsorb NO through both physisorption in its pores and chemisorption onto the open metal sites. nih.govresearchgate.net The chemisorption can be strong, which may limit the reversible release of the gas. nih.gov It is plausible that NO2, being a reactive gas, also interacts strongly with the copper centers. The interaction likely involves coordination to the open metal sites, potentially leading to chemical transformations within the pores.

Liquid-Phase Adsorption for Environmental Remediation

This compound is also a highly effective adsorbent for removing pollutants from aqueous solutions, particularly organic dyes, which are common in industrial wastewater.

Removal of Organic Dyes (e.g., Methylene (B1212753) Blue, Congo Red, Methyl Violet)

Cu-BTC has shown remarkable adsorption capacities for various organic dyes, including the cationic dye Methylene Blue and the anionic dye Congo Red. tandfonline.com The maximum equilibrium adsorption capacities have been reported to be 143.27 mg/g for Methylene Blue and a significantly high 877.19 mg/g for Congo Red. tandfonline.com

The mechanisms behind the removal of these dyes are multifaceted. For Methylene Blue , a cationic dye, electrostatic interactions with the framework are likely significant. tandfonline.comresearchgate.net The adsorption process is often best described by a pseudo-second-order kinetic model, suggesting that the rate-limiting step may be chemisorption. tandfonline.com

For Congo Red , an anionic dye, the adsorption mechanism is thought to involve strong π-π stacking interactions between the aromatic rings of the dye molecule and the benzene (B151609) rings of the trimesic acid linkers in the MOF. researchgate.netnih.gov Hydrogen bonding also plays a crucial role in the high adsorption capacity. nih.gov The adsorption of Congo Red on Cu-BTC has been found to fit well with the Freundlich isotherm model, which is characteristic of adsorption on heterogeneous surfaces. researchgate.net The process is often spontaneous and endothermic. tandfonline.comrsc.org

The adsorption of Methyl Violet , another cationic dye, is also expected to be efficient on Cu-BTC, likely driven by a combination of electrostatic interactions and other intermolecular forces. researchgate.netmdpi.comnih.gov The porous structure and high surface area of Cu-BTC provide ample sites for the trapping and removal of these dye molecules from water. researchgate.net

Adsorption Capacities of this compound (Cu-BTC) for Organic Dyes

| Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Methylene Blue | 143.27 | tandfonline.com |

| Congo Red | 877.19 | tandfonline.com |

| Methyl Violet | Data not specifically available for Cu-BTC, but effective removal is expected based on its properties. |

Heavy Metal Ion Sequestration (e.g., Pb(II), Cd(II), Hg(II), Zn, Ni)

This compound, commonly known as Cu-BTC or HKUST-1, has demonstrated significant potential as an adsorbent for the removal of heavy metal ions from aqueous solutions. Its high surface area, porous structure, and the presence of active sites contribute to its efficacy in sequestering various toxic metal pollutants.

Research has particularly highlighted its exceptional capacity for lead (Pb(II)) removal. Studies have reported maximum adsorption capacities for Pb(II) on Cu-BTC ranging from 220 to 958.37 mg/g. mdpi.comnih.gov One study found that Cu-BTC synthesized via a microwave method exhibited a high adsorption capacity of 833.3 mg/g for Pb(II), reaching equilibrium within 60 minutes for a 1000 mg/L solution. mdpi.com The primary mechanism for Pb(II) adsorption is often attributed to ion exchange with the Cu(II) ions within the framework's structure. nih.gov

The material's effectiveness extends to other heavy metals as well. For instance, adsorptive membranes modified with HKUST-1 have achieved 100% removal efficiency for both cadmium (Cd(II)) and nickel (Ni(II)) ions after 80 minutes of contact time. acs.org While specific adsorption capacities for mercury (Hg(II)) and zinc (Zn(II)) on unmodified this compound are less extensively documented in the reviewed literature, the performance with other divalent cations suggests a broad applicability for heavy metal remediation. The adsorption efficiency is often influenced by factors such as pH, initial metal concentration, and contact time. mdpi.comfrontiersin.org For example, the optimal pH for the adsorption of Cd(II) and Pb(II) on a copper-based MOF was found to be 6. frontiersin.org

The table below summarizes key research findings on the adsorption of various heavy metal ions by this compound-based materials.

Antibiotic Adsorption Capabilities

The presence of antibiotics in water sources is an emerging environmental concern, and this compound has been investigated as a promising adsorbent for their removal. Its porous structure and the chemical functionalities present offer multiple interaction pathways for capturing antibiotic molecules.

Specifically, the adsorption of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) (CIP), has been studied. Research on HKUST-1 synthesized by an electrochemical method demonstrated a high adsorption capacity for ciprofloxacin. mdpi.com The study found that the adsorption process was rapid, reaching equilibrium in about 30 minutes, with a maximum adsorption capacity of 238.44 mg/g under specific conditions (pH 7, 39.4 mg/L of adsorbent). mdpi.com Similarly, a carbon composite derived from HKUST-1 showed an even higher maximum adsorption capacity for ciprofloxacin of 592 mg/g. nih.gov

Tetracycline (B611298) (TC), another widely used antibiotic, has also been effectively removed by this compound-based materials. The co-adsorption of tetracycline and copper has been observed, suggesting that the presence of Cu(II) can facilitate the uptake of TC through the formation of TC-Cu(II) complexes. nih.govpjoes.com These complexes can then bridge the antibiotic molecule to the adsorbent surface. pjoes.com A study on a Cu-Co bimetallic organic framework, a derivative of the this compound structure, reported a high adsorption capacity for tetracycline of 434.78 mg/g. mdpi.com

The mechanisms behind antibiotic adsorption on this compound are multifaceted, involving π-π interactions between the aromatic rings of the antibiotic and the trimesic acid linkers, hydrogen bonding, and electrostatic interactions. mdpi.comnih.gov

Fundamental Adsorption Mechanisms

Role of Open Metal Sites in Preferential Adsorption

A key feature of this compound (Cu-BTC) that significantly influences its adsorption properties is the presence of coordinatively unsaturated metal sites, often referred to as open metal sites (OMS). These sites are typically Cu(II) centers within the framework that are accessible to guest molecules after the removal of coordinated solvent molecules (like water) during activation.

These exposed Cu(II) sites act as strong Lewis acid centers, providing preferential binding locations for molecules with Lewis basic properties or high polarity. mdpi.com This targeted interaction is crucial for selective adsorption. For example, simulations have shown that polar molecules like carbon monoxide (CO) preferentially adsorb near these open copper sites, primarily through electrostatic interactions between the CO dipole and the partial charges on the metal centers. mdpi.com This leads to a high selectivity for CO over nonpolar molecules like hydrogen or nitrogen. mdpi.com

The availability and accessibility of these open metal sites are directly linked to the synthesis and activation conditions of the material. Proper activation, which involves heating under vacuum to remove coordinated solvent molecules, is essential to expose these sites and maximize the adsorbent's capacity and selectivity. The interaction at these sites can be so significant that it has been shown to enhance the adsorption of gases like CO2 when water molecules are coordinated to the open metal sites, creating a strong electric field that interacts with the quadrupole moment of CO2. Therefore, the strategic use of open metal sites is a fundamental principle in designing and optimizing this compound materials for specific separation and adsorption applications.

Guest-Host Interactions (e.g., Electrostatic, Van der Waals, Hydrogen Bonding, π-π Interactions)

The adsorption of guest molecules within the porous structure of this compound is governed by a combination of non-covalent interactions between the guest (adsorbate) and the host (framework). The nature and strength of these interactions determine the adsorption capacity and selectivity.

Electrostatic Interactions: These are particularly significant when adsorbing polar molecules or charged ions. The open metal sites (Cu(II)) possess a partial positive charge, creating strong electrostatic attractions with negatively charged species or the negative end of a dipole. mdpi.com This is a dominant mechanism in the adsorption of carbon monoxide and is also crucial for the capture of heavy metal cations. mdpi.com

Hydrogen Bonding: This interaction plays a vital role in the adsorption of molecules containing hydrogen bond donors or acceptors, such as water, alcohols, and certain antibiotics. nih.gov For instance, the adsorption of ciprofloxacin and humic acid on HKUST-1 is partly attributed to hydrogen bond formation between the guest molecules and the carboxylate groups of the trimesic acid linker. mdpi.com

π-π Interactions: The aromatic rings of the trimesic acid linkers provide sites for π-π stacking interactions with guest molecules that also contain aromatic systems. This mechanism is a significant contributor to the adsorption of aromatic pollutants and antibiotics like ciprofloxacin. mdpi.com

Adsorption Kinetics and Thermodynamic Modeling

To understand the efficiency and mechanism of adsorption processes involving this compound, researchers employ kinetic and thermodynamic models to analyze experimental data.

Adsorption Kinetics: Kinetic studies describe the rate at which an adsorbate is removed from a solution and provide insight into the rate-controlling steps of the adsorption process, such as mass transfer or chemical reaction. The pseudo-second-order kinetic model is frequently found to best describe the adsorption of various pollutants, including heavy metals like Pb(II) and antibiotics like ciprofloxacin, onto Cu-BTC materials. A good fit to this model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. The adsorption process is often characterized by a rapid initial uptake, followed by a slower phase as the system approaches equilibrium.

Thermodynamic Modeling: Adsorption isotherms are used to describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid adsorbent at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze this relationship for this compound.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It has been successfully applied to describe the adsorption of Pb(II) and ciprofloxacin on Cu-BTC, with the model yielding the maximum monolayer adsorption capacity (q_m). mdpi.com

The Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. In some cases, such as the adsorption of methylene blue, the Freundlich model provides a better fit, indicating the heterogeneity of the adsorbent surface and multilayer adsorption.

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes are also calculated to determine the spontaneity, nature (endothermic or exothermic), and randomness of the adsorption process. For example, a negative ΔG° indicates a spontaneous adsorption process.

Membranes for Separation and Energy Applications

The structured porosity of copper-trimesic acid MOFs is particularly advantageous for creating selective membranes used in energy and separation technologies.

Proton exchange membrane fuel cells (PEMFCs) are efficient energy conversion devices, and the membrane is a critical component that facilitates proton transport. frontiersin.orgrsc.org In Direct Methanol (B129727) Fuel Cells (DMFCs), a key challenge is finding membrane materials that offer high proton conductivity while resisting fuel crossover. researchgate.netrepec.org

The Cu-TMA MOF effectively blocks the pore channels present in the sPEEK polymer, which reduces the permeation of methanol without significantly hindering its proton conductivity. rsc.orgresearchgate.net This leads to excellent tolerance towards methanol crossover. rsc.org Experimental data shows a significant reduction in methanol permeability for the composite membrane. The methanol permeability for the SP/CT-MOF-3 composite was measured at 4.26 × 10⁻⁷ cm² s⁻¹, a substantial improvement over the 7.95 × 10⁻⁷ cm² s⁻¹ permeability of the pristine sPEEK membrane. rsc.orgresearchgate.net

Interactive Data Table: Performance of Cu-Trimesic Acid Composite Membrane in DMFCs

| Parameter | Pristine sPEEK | SP/CT-MOF-3 Composite | Unit | Source(s) |

| Methanol Permeability | 7.95 × 10⁻⁷ | 4.26 × 10⁻⁷ | cm² s⁻¹ | rsc.orgresearchgate.net |

| Proton Conductivity | Lower than composite | 45 | mS cm⁻¹ | rsc.org |

| Peak Power Density | Lower than composite | 116 | mW cm⁻² | rsc.org |

| Peak Current Density | Lower than composite | 570 | mA cm⁻² | rsc.org |

Sensing Platforms and Analytical Applications

The high surface area and electrochemical properties of copper-trimesic acid composites make them suitable for developing sensitive and selective sensing platforms.

Copper-trimesic acid has been utilized in the fabrication of novel electrochemical sensors. researchgate.net One approach involves creating a composite material by combining the copper-based MOF with reduced graphene oxide (Cu-BTC/ErGO). researchgate.net This combination leverages the large specific surface area of the Cu-BTC matrix and the excellent electrical conductivity of the graphene network. researchgate.net The synergy between these materials greatly increases the number of accessible reaction sites, which in turn enhances the detection performance of the sensor. researchgate.net The development of such sensors can address challenges in detecting low concentrations of various substances. mdpi.com The self-assembly of trimesic acid on copper surfaces has been studied to understand the fundamental interactions that are crucial for designing these sensing devices at the molecular level. tum.de

A practical application of these electrochemical sensors is the detection of environmental pollutants. researchgate.net For instance, the Cu-BTC/ErGO composite has been successfully used to create a sensing platform for detecting 2,4-dichlorophenol (2,4-DCP), a common environmental contaminant, in water. researchgate.net The ability to detect trace amounts of such contaminants is critical for environmental monitoring and public health. mdpi.com The development of reliable and sensitive analytical methods for determining the presence of trace metals like copper and other organic pollutants in water samples is an ongoing area of research. mdpi.comrsc.org The use of MOF-based sensors represents a promising advancement in this field, offering high sensitivity and selectivity for target molecules. researchgate.net

Biomedical Research Perspectives (Material-Centric Focus)

From a materials science perspective, copper-trimesic acid and its composites hold potential for biomedical applications. The inherent properties of the material, rather than its physiological effects, are the focus of this research. One area of interest is its use in creating functional textiles with antimicrobial properties. nih.gov

Research has demonstrated that grafting cellulose with trimesic acid and inducing copper nanoparticles results in a multifunctional fabric. nih.gov The antimicrobial performance of this material is attributed to the combined action of the carboxylic acid groups (-COOH) from the trimesic acid and the copper nanoparticles (CuNPs). nih.gov The carboxylic groups are thought to help puncture the bacterial cell wall by lowering the local pH, which then allows for the easy diffusion of copper nanoparticles into the bacterium, leading to cell death. nih.gov This approach highlights the potential of using copper-trimesic acid frameworks as a basis for developing advanced materials with inherent antimicrobial capabilities for applications in clothing or medical textiles.

Stability, Degradation, and Post Synthetic Modification of Copper Trimesic Acid Frameworks

Environmental and Chemical Stability

The inherent structure of Cu-BTC, while offering high porosity, also presents vulnerabilities to environmental factors, particularly water, and chemical attacks from acids and bases. Understanding these limitations is crucial for its effective deployment in real-world applications.

Hydrothermal Stability and Water Resistance

Copper trimesic acid is notoriously susceptible to degradation in the presence of water and humidity. acs.orgresearchgate.net The open metal sites (OMSs) on the copper paddlewheel units have a high affinity for water molecules. acs.orgmanchester.ac.uk This interaction can lead to the displacement of the trimesic acid (BTC) linkers from the copper centers through hydrolysis, ultimately causing a collapse of the framework's crystalline structure. researchgate.netresearchgate.net Studies have shown that upon exposure to humid conditions or direct immersion in water, pristine Cu-BTC can completely lose its crystallinity and a significant portion of its surface area. acs.orgresearchgate.net For example, after immersion in water for four days, Cu-BTC has been observed to lose its crystallinity entirely. acs.org Another study reported that exposure to 90% relative humidity at 40°C leads to the degradation of the external surfaces of Cu-BTC crystals.

The degradation process is influenced by both the duration of exposure and the amount of water present. researchgate.net Slow hydrolysis reactions are identified as the primary mechanism for this irreversible degradation, which begins with the weakening of the metal-ligand bonds. researchgate.net Interestingly, the temperature also plays a complex role. While higher temperatures generally accelerate chemical reactions, one study found that Cu-BTC is surprisingly stable under steam flow at 200 °C, whereas temperatures around 100 °C lead to its total destruction. elsevierpure.com This was attributed to the transient nature of the interaction with gaseous water at higher temperatures, which limits the hydrolysis process. elsevierpure.com

Stability under Acidic and Alkaline Conditions

The stability of Cu-BTC is also significantly challenged by acidic and alkaline environments. The coordination bonds between the copper ions and the carboxylate groups of the trimesic acid are susceptible to cleavage under these conditions.

In acidic solutions, the carboxylate linkers can be protonated, leading to their displacement from the copper centers and subsequent framework decomposition. Research has shown that even in a diluted HCl solution with a pH of 3, the structural integrity of Cu-BTC is compromised over time. acs.org The stability is pH-dependent, with the framework being more stable in weakly acidic conditions. rsc.orgunivie.ac.at For instance, the synthesis of crystalline Cu-BTC is often carried out in a pH range of 2.2-3.2. rsc.orgunivie.ac.at

Under alkaline conditions, the framework is also prone to degradation. The hydroxyl ions can compete with the carboxylate linkers for coordination to the copper centers, leading to the breakdown of the MOF structure. The deprotonation of the carboxylic acid groups on the BTC linker at pH values above 4 results in a negatively charged surface, which can influence its interaction with the surrounding medium. researchgate.net

Factors Influencing Structural Robustness

Metal-Ligand Coordination Geometry: The strength and stability of the bond between the copper ions and the trimesic acid linkers are fundamental to the framework's integrity. researchgate.net The paddlewheel structure, where two copper ions are bridged by four carboxylate groups, is a key feature of Cu-BTC. acs.org However, these coordination sites are also where the framework is most vulnerable to attack by water molecules. researchgate.netresearchgate.net The kinetic stability of MOFs is related to the energy barrier for ligand substitution. mit.edu Increasing the metal-ligand bond strength, for instance by using higher-valent metal ions, is a strategy to enhance stability in other MOFs. mit.edu

Surface Hydrophobicity: Increasing the hydrophobicity of the Cu-BTC framework can significantly enhance its water resistance. manchester.ac.ukresearchgate.net By creating a "methyl-shielding" microenvironment through the introduction of methyl groups, the affinity of the framework for water molecules is diminished, preventing them from attacking the vulnerable copper sites. acs.org This is evidenced by an increased contact angle in modified Cu-BTC, indicating a transition from a hydrophilic to a more hydrophobic character. researchgate.net

Crystallinity: The degree of crystallinity plays a role in the stability of the framework. researchgate.net A highly crystalline structure generally implies a well-ordered and robust framework. However, defects and amorphous regions can act as initiation sites for degradation. researchgate.net While a high initial crystallinity is desirable, the ability to maintain this crystallinity under operational stress is the true measure of stability. Studies have shown a direct correlation between the loss of crystallinity, as observed by techniques like X-ray diffraction, and the degradation of the framework's porous properties. acs.org

Strategies for Enhancing Framework Stability

To overcome the inherent instability of this compound, various strategies have been developed. These primarily involve post-synthetic modification to protect the vulnerable components of the framework or the incorporation of stabilizing additives to create more robust composite materials.

Post-Synthetic Modification (PSM) with Amino Acids and Other Functional Groups

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities and enhance the stability of MOFs without altering their underlying topology. In the case of Cu-BTC, PSM is often aimed at protecting the open metal sites.

Amino Acid Functionalization: The use of amino acids for the functionalization of Cu-BTC has shown promise in improving its hydrothermal stability. researchgate.netresearchgate.net Amino acids like glycine (B1666218), lysine, and tyrosine have been successfully incorporated into the Cu-BTC framework. researchgate.net The amine and carboxyl groups of the amino acids can interact with the open metal sites, effectively shielding them from water molecules. manchester.ac.ukacs.org This modification leads to an increase in the hydrophobicity of the material, as confirmed by increased contact angles. researchgate.net For example, a study on glycine-doped Cu-BTC (Gly-Cu-BTC) demonstrated improved hydrothermal stability, which was dependent on the percentage of open metal sites saturated by the glycine molecules. manchester.ac.ukacs.org Another study showed that a physiologically rich amino acid medium played a crucial role in preserving the hierarchical structure of Cu-BTC by facilitating the formation of a protective copper phosphate (B84403) nanoflower shell on its surface. elsevierpure.comresearchgate.netsemanticscholar.org

| Modification | Amino Acid | Observation | Reference |

| Post-Synthetic Modification | Glycine, Lysine, Tyrosine | Enhanced water stability and increased hydrophobicity observed through TGA, contact angle, and SEM results after hydrothermal conditioning. | researchgate.net |

| Post-Synthetic Modification | Glycine | Improved hydrothermal stability and CO2:N2 selectivity. Stability depends on the percentage of open metal sites saturated by glycine. | manchester.ac.ukacs.org |

| Surface Mineralization | Amino Acid-Rich Medium (RPMI) | Preservation of Cu-BTC hierarchical structure through the self-assembly of copper phosphate nanoflowers, forming a protective core-shell structure. | elsevierpure.comresearchgate.netsemanticscholar.org |